molecular formula C7H8O2S B8680183 Toluenesulfinic acid

Toluenesulfinic acid

Cat. No. B8680183
M. Wt: 156.20 g/mol
InChI Key: VLUWLNIMIAFOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06414150B1

Procedure details

Toluenesulfinic acid sodium salt (150 g, 0.84 mol), H2O (500 mL), and t-butylmethyl ether (TBME) (250 mL) were vigorously stirred, and concd HCl (75 mL) was added dropwise. The resulting two phases were separated and the aqueous phase was extracted with TBME (100 mL). The TBME phases were dried (Na2SO4) and concentrated to near dryness and the white solid was combined with hexane (350 mL) and filtered and dried in vacuo to afford 96 g of toluenesulfinic acid.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1([CH3:11])[C:3]([S:8]([O-:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.O.Cl>C(OC)(C)(C)C>[C:2]1([CH3:11])[C:3]([S:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[Na+].C=1(C(=CC=CC1)S(=O)[O-])C
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with TBME (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The TBME phases were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.